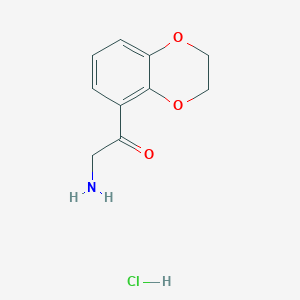
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
描述
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride is a chemical compound that features a benzodioxane ring structure
准备方法
The synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride can be achieved through several methods. One notable method involves the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture. This process generates o-quinone intermediates, which then undergo cycloaddition reactions with tertiary enamines to form the desired benzodioxane derivatives . Another method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by further treatment with alkyl or aralkyl halides in the presence of lithium hydride as a base .
化学反应分析
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学研究应用
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds.
Biological Studies: The compound’s effects on biological pathways and its potential as a drug candidate are subjects of ongoing research.
作用机制
The mechanism of action of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes .
相似化合物的比较
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride can be compared with other benzodioxane derivatives such as:
2-Aminomethyl-1,4-benzodioxane: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
Prosympal, Dibozane, Piperoxan, and Doxazosin: These compounds also contain the benzodioxane motif and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
生物活性
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride (CAS Number: 35970-31-1) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition studies, pharmacological properties, and relevant case studies.
The compound's molecular weight is approximately 229.66 g/mol, and it has a logP value of 2.1015, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
| Property | Value |
|---|---|
| Molecular Weight | 229.66 g/mol |
| LogP | 2.1015 |
| Chemical Structure | Chemical Structure |
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory potential of compounds containing the benzodioxane moiety. Notably, studies have shown that derivatives of 2-amino-1-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes.
Key Findings:
- α-Glucosidase Inhibition : Compounds similar to 2-amino-1-(2,3-dihydro-1,4-benzodioxin) have demonstrated substantial inhibitory effects on yeast α-glucosidase, which is crucial for managing postprandial blood glucose levels in diabetes .
- Acetylcholinesterase (AChE) Inhibition : While the inhibitory effect on AChE was weaker compared to α-glucosidase, it still suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Pharmacological Applications
The biological activities associated with the benzodioxane structure suggest a range of pharmacological applications:
- Antidiabetic Agents : The ability to inhibit α-glucosidase positions this compound as a candidate for antidiabetic therapies.
- Neuroprotective Effects : Given its interaction with AChE, there is potential for developing treatments aimed at neurodegenerative conditions.
Study on Enzyme Inhibition
In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several sulfonamide derivatives incorporating the benzodioxane moiety and tested their enzyme inhibitory activities. The results indicated that many of these derivatives exhibited promising anti-diabetic and neuroprotective effects through their action on α-glucosidase and AChE .
Comparative Modeling Study
Another investigation focused on the structure-activity relationships (SAR) of CDK9 inhibitors related to the benzodioxane framework. This study utilized molecular docking techniques to predict binding affinities and interactions within active sites of target enzymes, further supporting the therapeutic potential of compounds like 2-amino-1-(2,3-dihydro-1,4-benzodioxin) .
属性
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9;/h1-3H,4-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEPIKAXTCHOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















